molecular formula C7H6BF4K B1401171 Potassium trifluoro[(4-fluorophenyl)methyl]boranuide CAS No. 1494466-28-2

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide

Cat. No. B1401171
M. Wt: 216.03 g/mol
InChI Key: ANQLQMOKLNBMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide (KFMB) is an organic compound that has been used in a variety of scientific research applications. KFMB is a boron-containing compound, which has been shown to have a number of biochemical and physiological effects. It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates . The elemental analysis of a similar compound, Potassium 4-fluorophenyltrifluoroborate, shows Carbon: 33.53-37.82% (Theory 35.68%) and Potassium: 18.19-20.52% (Theory 19.36%) .


Chemical Reactions Analysis

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide is used in a variety of scientific research applications. It is used in Suzuki Cross-Coupling reactions . Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .

Scientific Research Applications

The Carcinogenicities of Derivatives of Fluorene and Biphenyl

A study by Miller et al. (1962) explored the carcinogenic activities of various fluorene derivatives, including monofluoro derivatives of 2-acetylaminofluorene (AAF), in rats. The carcinogenic activities were compared to AAF and found to possess similar carcinogenic activity as AAF in multiple tissues. The study implies that the aromatic ring positions in AAF are not sites of covalent bond formation essential for carcinogenesis by this amide, highlighting the significant role of N-hydroxylation of AAF in its carcinogenic process. Various other fluorene derivatives were also evaluated for their carcinogenic potential (E. Miller, T. Fletcher, A. Margreth, J. Miller, 1962).

Interaction with Mitochondrial Bioenergetics

Mitochondrial Bioenergetics during Exposure to Perfluidone

A study by Olorunsogo and Malomo (1984) investigated the impact of perfluidone, a fluorinated arylalkylsulphonamide, on mitochondrial bioenergetics in rats. The findings reveal that exposure to perfluidone induced several dose-dependent features in isolated liver mitochondria, such as increased state-4 respiration, release of respiratory control by ADP, and reduced ADP/O ratios. These features are qualitatively similar to the classical protonophore FCCP, suggesting that perfluidone's permeation of the inner mitochondrial membrane is accompanied by a movement of protons into the matrix, thereby affecting ATP synthesis and ion transport (O. Olorunsogo, S. O. Malomo, 1984).

Applications in Medical Imaging

Preparation of Four Fluorine-18-labeled Estrogens

Kiesewetter et al. (1984) synthesized four fluorine-18-labeled estrogens, which were prepared using displacement reactions with reactive trifluoromethane sulfonate precursors and F-18 fluoride ion. These fluoroestrogens demonstrated high affinity for the estrogen receptor and exhibited high selectivity uptake by target tissues, such as the uterus, in immature female rats. The uptake process involved an estrogen-specific binder of limited capacity, as indicated by the suppressive effect of coadministered unlabeled estradiol on target tissue uptake (D. Kiesewetter, M. Kilbourn, S. Landvatter, D. Heiman, J. Katzenellenbogen, M. Welch, 1984).

Potential in Treatment of Attention Deficit/Hyperactivity Disorder

The KCNH3 Inhibitor ASP2905

Takahashi et al. (2018) investigated a compound identified as N-(4-fluorophenyl)-N'-phenyl-N"-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine (ASP2905), a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3). The study highlighted the potential of ASP2905 in the treatment of attention deficit/hyperactivity disorder (ADHD), showing that it improved latent learning ability in mice and increased neurotransmitter efflux in the medial prefrontal cortex. ASP2905's neurochemical and neurophysiological profiles, as well as its effect on cognitive function focusing on attention, suggest it as a promising candidate for ADHD treatment (Shinji Takahashi, M. Ohmiya, Sokichi Honda, K. Ni, 2018).

Safety And Hazards

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide is for research use only and not for human or veterinary use. Similar compounds like Potassium 4-fluorophenyltrifluoroborate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

potassium;trifluoro-[(4-fluorophenyl)methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQLQMOKLNBMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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